N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a benzodioxole-containing alkyl group at the N3 position and a hydroxyl group at the C4 position. This compound belongs to the broader class of 4-oxo-1,4-dihydro-naphthyridine-3-carboxamides, which are structurally analogous to quinolone antibiotics and kinase inhibitors. The 1,8-naphthyridine scaffold is notable for its planar aromatic system, enabling π-π stacking interactions with biological targets, while the benzodioxole moiety may enhance metabolic stability and modulate lipophilicity . Crystallographic tools such as SHELXL (part of the SHELX suite) are often employed to confirm the three-dimensional structure of such compounds during development .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-14-10-2-1-5-18-15(10)20-17(23)13(14)16(22)19-7-9-3-4-11-12(6-9)25-8-24-11/h1-6H,7-8H2,(H,19,22)(H2,18,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYUEDDLYORTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(NC3=O)N=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety and the naphthyridine core. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~], 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate (Cs~2~CO~3~) as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) for oxidation, reducing agents like sodium borohydride (NaBH~4~) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural and functional attributes are best contextualized against derivatives of the 4-oxo-naphthyridine-3-carboxamide family. Key analogs include:
Core Structure Variations
- 1,5-Naphthyridine vs. 1,8-Naphthyridine :
The substitution pattern of the naphthyridine core (1,5 vs. 1,8) dictates binding specificity. For example, N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) (MW 421.58 g/mol) features a 1,5-naphthyridine core, which may favor interactions with hydrophobic enzyme pockets due to its reduced planarity compared to the 1,8 isomer. In contrast, the 1,8-naphthyridine core in the target compound likely enhances π-stacking with aromatic residues in target proteins .
Substituent Effects
- 3,5-Dimethyladamantyl group (in compound 67): A highly lipophilic substituent that enhances membrane permeability but may limit aqueous solubility.
- C4 Substituents: The hydroxyl group in the target compound may engage in hydrogen bonding with catalytic residues (e.g., in kinases or topoisomerases), whereas non-hydroxylated analogs (e.g., compound 67) prioritize hydrophobic interactions.
Implications of Structural Differences
- Pharmacokinetics : The benzodioxole group in the target compound may confer better metabolic stability compared to adamantyl-containing analogs, as fused oxygenated rings are less prone to oxidative degradation.
- Target Affinity: The 1,8-naphthyridine core’s planarity could enhance binding to DNA topoisomerases or kinases, akin to quinolone antibiotics. In contrast, 1,5-naphthyridine derivatives like 67 may exhibit selectivity for non-planar binding sites.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 353.36 g/mol. The structure includes a naphthyridine core, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies indicate that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-naphthyridine have been tested against various bacterial strains. In vitro assays demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Naphthyridine derivatives have shown promise in cancer research. For example, studies have indicated that certain naphthyridine compounds inhibit ribonucleotide reductase (RR), an essential enzyme for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells in vitro and in vivo . The specific compound discussed may share similar mechanisms due to structural similarities.
Neuroprotective Effects
There is emerging evidence that naphthyridine compounds can exert neuroprotective effects. Some derivatives have been shown to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective outcomes in models of neurodegenerative diseases like Parkinson's . The compound's potential as a neuroprotective agent warrants further investigation.
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-naphthyridine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.
- Antioxidant Activity : Many naphthyridine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells, contributing to their protective effects against various diseases.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors in the central nervous system, influencing neurotransmitter levels and providing neuroprotective benefits.
Study 1: Antimicrobial Efficacy
In a recent study published in Microbial Drug Resistance, a series of naphthyridine derivatives were evaluated for their antimicrobial properties against resistant bacterial strains. The study found that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Cancer Cell Proliferation
A research article in Cancer Letters highlighted the effectiveness of naphthyridine compounds in reducing tumor growth in xenograft models. The study reported that treatment with a related naphthyridine led to a significant decrease in tumor volume compared to controls (p < 0.01) .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1,8-naphthyridine derivatives like N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
- Methodology :
- Step 1 : React 1,8-naphthyridine precursors (e.g., 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid) with POCl₃ in DMF at 90–120°C to activate the carboxyl group .
- Step 2 : Introduce substituents (e.g., benzodioxol-5-ylmethyl) via nucleophilic substitution or coupling reactions. For example, use NaH in DMF to facilitate alkylation .
- Step 3 : Optimize reaction time and temperature using ultrasonic irradiation (e.g., 40 kHz, 60°C) to enhance yield and reduce side products .
- Characterization : Confirm purity via melting point analysis, IR (amide C=O stretch at ~1680–1700 cm⁻¹), and NMR (aromatic protons δ 7.2–9.2 ppm) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Approach :
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at 1686 cm⁻¹, aromatic C-H stretches at 3050–3112 cm⁻¹) .
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., benzodioxole methylene protons at δ 5.6–5.8 ppm) and carbon shifts (amide carbonyl at ~165–170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 423 for a related compound in ).
- Data Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. What theoretical frameworks guide the design of bioactivity studies for 1,8-naphthyridine derivatives?
- Conceptual Basis : Link synthesis to pharmacological hypotheses (e.g., targeting kinase inhibition or DNA intercalation) using structure-activity relationship (SAR) models .
- Experimental Design : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) based on electronic properties (e.g., electron-withdrawing substituents enhancing binding affinity) .
Advanced Research Questions
Q. How can in silico studies enhance the development of novel 1,8-naphthyridine derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PARP-1 or topoisomerases) .
- ADMET Prediction : Employ tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved bioavailability) .
- Dynamic Simulations : Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Case Example : If NMR signals conflict with expected structures (e.g., unexpected splitting in benzodioxole protons):
- Re-examine Synthesis : Check for incomplete alkylation or side reactions (e.g., oxidation of methylene groups) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- Reproducibility : Repeat reactions under inert atmosphere (N₂/Ar) to rule out oxidative degradation .
Q. What strategies improve yield in multi-step syntheses of 1,8-naphthyridine carboxamides?
- Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 1 | Carboxyl Activation | POCl₃, DMF, 120°C, 1 h | 85% → 92% |
| 2 | Alkylation | NaH, DMF, 90°C, 24 h | 55% → 75% |
| 3 | Purification | Column chromatography (EtOAc/hexane) | Purity >98% |
- Alternative Methods : Replace thermal heating with microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction kinetics .
Methodological Guidelines
Q. How to design a SAR study for derivatives of this compound?
- Key Variables :
- Substituent Effects : Test halogen (Cl, F), electron-donating (OCH₃), and bulky groups (cyclohexyl) at the 2- and 7-positions .
- Bioactivity Assays : Use IC₅₀ values from kinase inhibition assays (e.g., EGFR) to correlate structure with potency .
Q. What safety protocols are critical when handling this compound?
- Lab Practices :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
